molecular formula C23H29N3O3 B251482 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

Número de catálogo B251482
Peso molecular: 395.5 g/mol
Clave InChI: FWETYBKZNBIFSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of the B-cell receptor signaling pathway. BTK inhibitors have been shown to have promising therapeutic potential in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

Aplicaciones Científicas De Investigación

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling. Furthermore, it has been studied for its potential in the treatment of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by modulating immune responses.

Mecanismo De Acción

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK by N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation and proliferation. This, in turn, leads to the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell receptor signaling. This results in the inhibition of B-cell activation and proliferation, which has been shown to have therapeutic potential in various diseases. In addition, it has also been shown to have anti-inflammatory effects by modulating immune responses. However, the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide are still being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, making it a suitable candidate for studying the B-cell receptor signaling pathway. In addition, it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, there are also limitations to using N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Furthermore, it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

Direcciones Futuras

For research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, as well as its potential off-target effects. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in humans, which may lead to its approval as a therapeutic agent for various diseases.

Métodos De Síntesis

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves several steps. The initial step is the reaction of 3-bromoanisole with 4-(4-aminophenyl)piperazine to form N-[4-(4-aminophenyl)piperazin-1-yl]-3-bromo-4-methoxybenzamide. This intermediate is then reacted with propionyl chloride to obtain N-[4-(4- propanoylpiperazin-1-yl)phenyl]-3-bromo-4-propoxybenzamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium catalyst to obtain the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Propiedades

Fórmula molecular

C23H29N3O3

Peso molecular

395.5 g/mol

Nombre IUPAC

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-16-29-21-7-5-6-18(17-21)23(28)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(27)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,28)

Clave InChI

FWETYBKZNBIFSL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

SMILES canónico

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.